4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone
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Overview
Description
4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azetidine ring, a chlorinated benzene ring, and a fluorinated benzophenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the chlorinated and fluorinated benzophenone groups. Common synthetic routes include:
Formation of the Azetidine Ring: This step often involves the cyclization of appropriate precursors under basic conditions.
Introduction of the Chlorinated Benzene Ring: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Fluorinated Benzophenone Moiety: This step may involve the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4’-Azetidinomethyl-3-chlorobenzophenone
- 4’-Azetidinomethyl-5-fluorobenzophenone
- 3-Chloro-5-fluorobenzophenone
Uniqueness
4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBXYPSEWOVJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642819 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-91-7 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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